molecular formula C14H20N2 B3053165 Pyrrolo[1,2-a]pyrimidine, octahydro-1-(phenylmethyl)- CAS No. 515145-31-0

Pyrrolo[1,2-a]pyrimidine, octahydro-1-(phenylmethyl)-

Cat. No.: B3053165
CAS No.: 515145-31-0
M. Wt: 216.32 g/mol
InChI Key: HYQWHUCTTYCIAU-UHFFFAOYSA-N
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Description

Pyrrolo[1,2-a]pyrimidine, octahydro-1-(phenylmethyl)- is a nitrogen-containing heterocyclic compound with the molecular formula C14H20N2 and a molecular weight of 216.32 g/mol . This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring, making it a unique structure in the realm of heterocyclic chemistry.

Preparation Methods

The synthesis of pyrrolo[1,2-a]pyrimidine, octahydro-1-(phenylmethyl)- involves several steps. One common method includes the cyclization of pyrrole derivatives with appropriate reagents under specific conditions. For instance, the transition-metal-free strategy described by Trofimov’s research group involves three steps:

Chemical Reactions Analysis

Pyrrolo[1,2-a]pyrimidine, octahydro-1-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the pyrimidine ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolo[1,2-a]pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may lead to more saturated derivatives.

Scientific Research Applications

Pyrrolo[1,2-a]pyrimidine, octahydro-1-(phenylmethyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of pyrrolo[1,2-a]pyrimidine, octahydro-1-(phenylmethyl)- involves its interaction with various molecular targets and pathways. The compound’s effects are primarily mediated through its ability to bind to specific enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain kinases or interact with nucleic acids, leading to changes in cellular processes .

Comparison with Similar Compounds

Pyrrolo[1,2-a]pyrimidine, octahydro-1-(phenylmethyl)- can be compared with other similar compounds, such as pyrrolo[1,2-a]pyrazines and pyrrolo[1,2-a]indoles. These compounds share a similar fused ring system but differ in the specific heteroatoms and substituents present. For example:

The uniqueness of pyrrolo[1,2-a]pyrimidine, octahydro-1-(phenylmethyl)- lies in its specific ring structure and the presence of a phenylmethyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-benzyl-3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-2-6-13(7-3-1)12-16-11-5-10-15-9-4-8-14(15)16/h1-3,6-7,14H,4-5,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYQWHUCTTYCIAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2N(C1)CCCN2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00473533
Record name Pyrrolo[1,2-a]pyrimidine, octahydro-1-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00473533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

515145-31-0
Record name Pyrrolo[1,2-a]pyrimidine, octahydro-1-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00473533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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